Cas no 1270069-55-0 ((3R)-3-AMINO-3-(4-FLUORONAPHTHALEN-1-YL)PROPANOIC ACID)

(3R)-3-AMINO-3-(4-FLUORONAPHTHALEN-1-YL)PROPANOIC ACID Chemical and Physical Properties
Names and Identifiers
-
- (3R)-3-AMINO-3-(4-FLUORONAPHTHALEN-1-YL)PROPANOIC ACID
- 1-Naphthalenepropanoic acid, β-amino-4-fluoro-, (βR)-
- 1270069-55-0
- (3R)-3-AMINO-3-(4-FLUORONAPHTHALEN-1-YL)PROPANOICACID
- N14877
-
- Inchi: 1S/C13H12FNO2/c14-11-6-5-10(12(15)7-13(16)17)8-3-1-2-4-9(8)11/h1-6,12H,7,15H2,(H,16,17)/t12-/m1/s1
- InChI Key: CXHPFIVQKACSEY-GFCCVEGCSA-N
- SMILES: C(O)(=O)C[C@@H](N)C1=C2C(C=CC=C2)=C(F)C=C1
Computed Properties
- Exact Mass: 233.08520679g/mol
- Monoisotopic Mass: 233.08520679g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 285
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 63.3Ų
- XLogP3: -0.6
Experimental Properties
- Density: 1.324±0.06 g/cm3(Predicted)
- Boiling Point: 412.5±35.0 °C(Predicted)
- pka: 3.34±0.12(Predicted)
(3R)-3-AMINO-3-(4-FLUORONAPHTHALEN-1-YL)PROPANOIC ACID Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1794893-1g |
(3R)-3-amino-3-(4-fluoronaphthalen-1-yl)propanoic acid |
1270069-55-0 | 98% | 1g |
¥3981.00 | 2024-08-09 |
(3R)-3-AMINO-3-(4-FLUORONAPHTHALEN-1-YL)PROPANOIC ACID Related Literature
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Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013
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Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
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Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
Additional information on (3R)-3-AMINO-3-(4-FLUORONAPHTHALEN-1-YL)PROPANOIC ACID
Introduction to (3R)-3-Amino-3-(4-Fluoronaphthalen-1-Yl)Propanoic Acid (CAS No. 1270069-55-0)
(3R)-3-Amino-3-(4-fluoronaphthalen-1-yl)propanoic acid, also known by its CAS number 1270069-55-0, is a biologically active compound with significant potential in the fields of pharmacology and medicinal chemistry. This compound belongs to the class of amino acids, specifically a substituted propanoic acid derivative, and exhibits unique structural and functional properties that make it a valuable molecule for research and development in drug discovery.
The molecular structure of (3R)-3-amino-3-(4-fluoronaphthalen-1-yl)propanoic acid consists of a chiral center at the third carbon atom, which is attached to an amino group (-NH2) and a naphthyl group substituted with a fluorine atom at the para position. This configuration imparts stereochemical specificity, which is crucial for its biological activity. The presence of the fluorine atom in the naphthyl ring further enhances the compound's electronic properties, making it an attractive candidate for various biochemical applications.
Recent studies have highlighted the potential of (3R)-3-amino derivatives as modulators of key cellular pathways. For instance, research has shown that this compound can interact with specific receptors and enzymes, potentially influencing processes such as signal transduction, protein synthesis, and cellular metabolism. These findings underscore its potential as a lead compound in the development of novel therapeutic agents.
The synthesis of (3R)-3-amino-3-(4-fluoronaphthalen-1-yl)propanoic acid involves a multi-step process that includes nucleophilic substitution, Friedel-Crafts alkylation, and stereoselective resolution. The use of chiral resolving agents ensures the isolation of the desired enantiomer, which is critical for maintaining the compound's biological activity. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to confirm the purity and stereochemical integrity of the final product.
In terms of pharmacokinetics, (3R)-amino-containing compounds have been shown to exhibit favorable absorption profiles in preclinical models. Studies indicate that this compound can cross biological membranes efficiently, suggesting its potential for systemic delivery. Additionally, its metabolic stability has been evaluated using in vitro assays, which provide insights into its suitability for long-term therapeutic applications.
The application of (4-fluoronaphthalenyl) substituents in drug design has gained attention due to their ability to enhance drug-target binding affinity. The fluorine atom introduces electron-withdrawing effects that can modulate the electronic environment of the naphthyl ring, thereby influencing interactions with biomolecules such as proteins and nucleic acids. This property makes it a valuable tool in rational drug design strategies aimed at improving selectivity and potency.
Recent advancements in computational chemistry have enabled researchers to predict the binding modes and affinities of (3R)-amino derivatives with various biological targets. Molecular docking studies have revealed that this compound can form stable interactions with key residues in enzyme active sites, suggesting its potential as an inhibitor or activator of specific biochemical pathways. These computational insights are complemented by experimental validation through techniques such as X-ray crystallography and surface plasmon resonance (SPR) assays.
In conclusion, (3R)-3-amino-3-(4-fluoronaphthalen-1-yl)propanoic acid represents a promising lead compound in contemporary drug discovery efforts. Its unique structural features, combined with advances in synthetic and computational methodologies, position it as a valuable asset for exploring novel therapeutic interventions. Continued research into its pharmacological properties will undoubtedly shed further light on its potential applications in medicine and biotechnology.
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